molecular formula C13H11BO4 B12288178 (2-(Phenoxycarbonyl)phenyl)boronic acid

(2-(Phenoxycarbonyl)phenyl)boronic acid

Cat. No.: B12288178
M. Wt: 242.04 g/mol
InChI Key: AUGBWBXAUSLNIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Phenoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-(Phenoxycarbonyl)phenyl)boronic acid involves its role as a catalyst in the chemoselective activation of oxime N−OH bonds. This activation facilitates the Beckmann Rearrangement, leading to the formation of functionalized amide compounds. The boronic acid group interacts with the oxime, enhancing its reactivity and promoting the rearrangement under mild conditions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar catalytic properties.

    (4-(Phenoxycarbonyl)phenyl)boronic acid: A structural isomer with different reactivity and applications.

    (3-(Phenoxycarbonyl)phenyl)boronic acid: Another isomer with distinct chemical properties.

Uniqueness

(2-(Phenoxycarbonyl)phenyl)boronic acid is unique due to its specific structure, which allows for efficient chemoselective activation of oxime N−OH bonds. This makes it particularly valuable in the synthesis of functionalized amide compounds via Beckmann Rearrangement, a reaction not as efficiently catalyzed by other boronic acid derivatives .

Properties

Molecular Formula

C13H11BO4

Molecular Weight

242.04 g/mol

IUPAC Name

(2-phenoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C13H11BO4/c15-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H

InChI Key

AUGBWBXAUSLNIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)OC2=CC=CC=C2)(O)O

Origin of Product

United States

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